molecular formula C25H28N4O2S B2517094 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941869-74-5

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2517094
CAS No.: 941869-74-5
M. Wt: 448.59
InChI Key: DNZIZHDMADCTSB-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with significant potential in various biological applications. This compound belongs to the oxalamide class and features a unique structure that may contribute to its biological activity. The presence of functional groups such as dimethylamino and thiophenyl moieties suggests promising interactions with biological targets.

  • Molecular Formula : C25H28N4O2S
  • Molecular Weight : 448.6 g/mol
  • CAS Number : 941869-74-5

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, modulating various biological pathways. The dimethylamino group enhances solubility, which may influence its bioavailability and interaction with cellular targets. The thiophenyl group can potentially improve binding affinity due to its electron-withdrawing properties, enhancing the compound's pharmacological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related oxalamides can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential, leading to cell death.

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This data suggests that the compound could be effective against various types of cancer cells, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Antitumor Studies : A study highlighted the effectiveness of oxalamide derivatives in inhibiting tumor growth in vivo, suggesting that the structural characteristics of these compounds contribute significantly to their biological efficacy .
  • Antibacterial Evaluations : Investigations into thiazolidinone derivatives revealed comparable antibacterial activity against S. aureus and E. coli, suggesting potential for oxalamide derivatives in treating bacterial infections .
  • Molecular Docking Studies : Computational studies have indicated that the compound can interact favorably with key biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-28(2)20-11-9-19(10-12-20)23(29-14-13-18-6-3-4-8-22(18)29)17-27-25(31)24(30)26-16-21-7-5-15-32-21/h3-12,15,23H,13-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIZHDMADCTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.